molecular formula C22H18F3N5O2 B2915497 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941973-20-2

2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2915497
CAS RN: 941973-20-2
M. Wt: 441.414
InChI Key: YTFBYLHHHZJRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18F3N5O2 and its molecular weight is 441.414. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity and Coordination Complexes

Research on pyrazole-acetamide derivatives has highlighted their ability to form coordination complexes with metals, leading to structures with notable antioxidant activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, revealing significant antioxidant activity through various in vitro assays. This suggests potential applications of similar compounds in developing antioxidant agents or therapeutic molecules with antioxidative properties (Chkirate et al., 2019).

Synthetic Pathways and Pharmacological Activities

The synthesis of heterocyclic compounds based on pyrazolo[3,4-d]pyrimidines has been explored, providing a foundation for the chemical manipulation of pyrazinone structures to yield compounds with potential chemical and pharmacological activities. Such synthetic pathways underscore the versatility of pyrazinone-based compounds in creating novel pharmaceutical agents (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Metabolic Activation and Therapeutic Potential

The metabolic activation of pyrazinone-containing thrombin inhibitors has been studied, revealing complex biotransformation processes that include oxidation, rearrangement, and covalent binding to proteins. This research offers valuable insights into the design of thrombin inhibitors and other therapeutic agents, minimizing the potential for generating chemically reactive intermediates that could lead to adverse effects (Singh et al., 2003).

properties

IUPAC Name

2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c1-13-7-3-6-10-18(13)30-20-15(11-26-30)14(2)28-29(21(20)32)12-19(31)27-17-9-5-4-8-16(17)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFBYLHHHZJRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

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